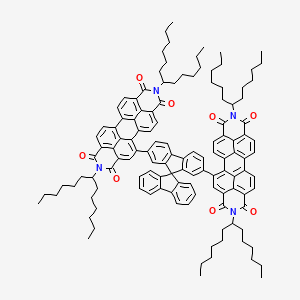
SF-Pdi
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SF-Pdi involves the attachment of spirofluorene to perylene diimide. This process typically includes the use of spirofluorene as a π-bridge to connect two perylene diimide units. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound focuses on optimizing the yield and purity of the compound. This involves scaling up the synthetic routes and employing advanced purification techniques such as column chromatography and recrystallization. The goal is to produce this compound in large quantities while maintaining its structural integrity and photophysical properties .
Análisis De Reacciones Químicas
Types of Reactions
SF-Pdi undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can be used to modify the electronic structure of this compound, making it suitable for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of perylene diimide derivatives with different oxidation states, while substitution reactions can yield a variety of functionalized this compound compounds .
Aplicaciones Científicas De Investigación
SF-Pdi has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block for the synthesis of complex organic molecules and materials.
Biology: Its photophysical properties make it useful in biological imaging and as a fluorescent probe.
Medicine: this compound derivatives are being explored for their potential use in photodynamic therapy and drug delivery systems.
Industry: This compound is used in the development of organic solar cells, light-emitting diodes, and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of SF-Pdi involves its ability to absorb light and undergo photoinduced electron transfer processes. This makes it an effective material for use in organic solar cells, where it acts as an electron acceptor. The molecular targets and pathways involved include the interaction of this compound with donor materials, leading to the generation of charge carriers and the conversion of light into electrical energy .
Comparación Con Compuestos Similares
SF-Pdi is often compared with other non-fullerene acceptors used in organic solar cells, such as Y6 and ITIC. While these compounds share similar applications, this compound stands out due to its unique spirofluorene bridge, which enhances its photophysical properties and stability. Other similar compounds include perylene diimide dimers and fullerene derivatives .
Propiedades
Fórmula molecular |
C125H136N4O8 |
|---|---|
Peso molecular |
1822.4 g/mol |
Nombre IUPAC |
11-[7'-[6,8,17,19-tetraoxo-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-11-yl]-9,9'-spirobi[fluorene]-2'-yl]-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C125H136N4O8/c1-9-17-25-33-45-79(46-34-26-18-10-2)126-117(130)93-67-61-87-89-63-69-97-113-101(123(136)128(121(97)134)81(49-37-29-21-13-5)50-38-30-22-14-6)75-99(109(115(89)113)91-65-71-95(119(126)132)111(93)107(87)91)77-57-59-85-86-60-58-78(74-106(86)125(105(85)73-77)103-55-43-41-53-83(103)84-54-42-44-56-104(84)125)100-76-102-114-98(122(135)129(124(102)137)82(51-39-31-23-15-7)52-40-32-24-16-8)70-64-90-88-62-68-94-112-96(72-66-92(108(88)112)110(100)116(90)114)120(133)127(118(94)131)80(47-35-27-19-11-3)48-36-28-20-12-4/h41-44,53-76,79-82H,9-40,45-52H2,1-8H3 |
Clave InChI |
FYQVTINZMWVMSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCCC)CCCCCC)C8=CC9=C(C=C8)C2=C(C93C4=CC=CC=C4C4=CC=CC=C34)C=C(C=C2)C2=C3C4=CC=C5C6=C(C=CC(=C46)C4=C3C3=C(C=C4)C(=O)N(C(=O)C3=C2)C(CCCCCC)CCCCCC)C(=O)N(C5=O)C(CCCCCC)CCCCCC)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



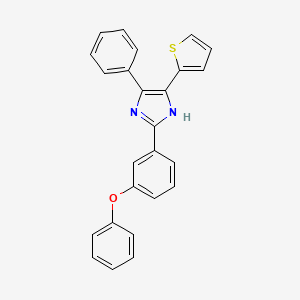


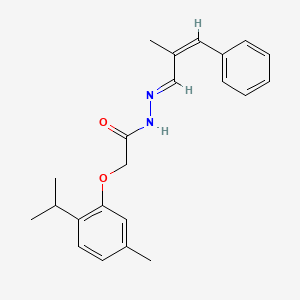
![4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11943371.png)
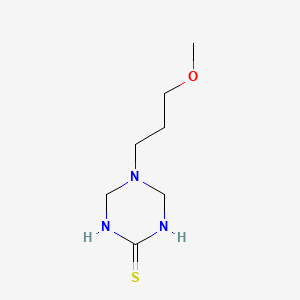

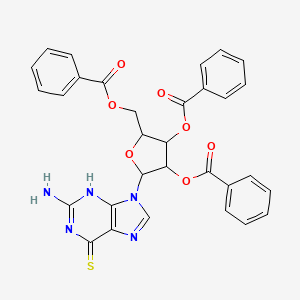
![[(2-Methylcyclohexen-1-yl)methylideneamino]urea](/img/structure/B11943385.png)


![Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]](/img/structure/B11943397.png)

